Geranyl chloride

Description

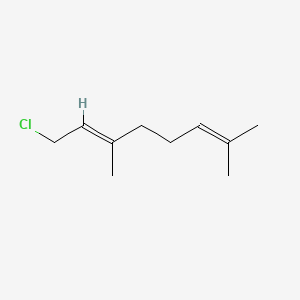

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(2E)-1-chloro-3,7-dimethylocta-2,6-diene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H17Cl/c1-9(2)5-4-6-10(3)7-8-11/h5,7H,4,6,8H2,1-3H3/b10-7+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WLAUCMCTKPXDIY-JXMROGBWSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CCCC(=CCCl)C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=CCC/C(=C/CCl)/C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H17Cl | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0063494, DTXSID301316702 | |

| Record name | 2,6-Octadiene, 1-chloro-3,7-dimethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0063494 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Geranyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301316702 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

172.69 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5389-87-7, 4490-10-2 | |

| Record name | Geranyl chloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5389-87-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,6-Octadiene, 1-chloro-3,7-dimethyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004490102 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,6-Octadiene, 1-chloro-3,7-dimethyl-, (E)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005389877 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,6-Octadiene, 1-chloro-3,7-dimethyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2,6-Octadiene, 1-chloro-3,7-dimethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0063494 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Geranyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301316702 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-chloro-3,7-dimethylocta-2,6-diene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.022.531 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2,6-Octadiene, 1-chloro-3,7-dimethyl-, (2E) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.121.565 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Geranyl chloride synthesis from geraniol protocol

An In-depth Technical Guide to the Synthesis of Geranyl Chloride from Geraniol (B1671447)

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of established methodologies for the synthesis of this compound from geraniol. It includes detailed experimental protocols, comparative data on reaction conditions and yields, and visual representations of the chemical transformations and experimental workflows. The information is intended to serve as a practical resource for chemists in research and development.

Introduction

This compound is a valuable synthetic intermediate in the production of various fine chemicals, including fragrances, pharmaceuticals, and insect control agents.[1] The conversion of the primary allylic alcohol, geraniol, to this compound is a fundamental transformation in organic synthesis.[2] A key challenge in this synthesis is to prevent allylic rearrangement, which can lead to the formation of linalyl chloride as an impurity.[3] This guide details several protocols that have been developed to achieve this conversion with high yield and selectivity.

Comparative Data of Synthesis Protocols

The following table summarizes the quantitative data from various established protocols for the synthesis of this compound from geraniol, allowing for easy comparison of their efficiencies and conditions.

| Method | Chlorinating Agent/Reagent System | Solvent(s) | Temperature | Reaction Time | Yield (%) | Key Features |

| Appel Reaction | Triphenylphosphine (B44618) / Carbon Tetrachloride | Carbon Tetrachloride, Pentane (B18724) | Reflux (CCl4) | 1 hour | 75-81% | Mild, neutral conditions; avoids allylic rearrangement.[3] |

| Corey-Kim/Stang Reaction Variant | Methyllithium (B1224462), p-Toluenesulfonyl Chloride, Lithium Chloride | Diethyl ether, Hexamethylphosphoric triamide (HMPA) | 0°C to RT | 18-22 hours | 82-85% | High yield of pure product.[4][5] |

| Vilsmeier-Haack Reagent Variant | Chlorodimethylformiminium Chloride (from Phosgene (B1210022) and DMF) | Non-reactive solvents (e.g., Toluene (B28343), Hexane) | 0-80°C | Several hours | 98% (technical) | Economical for commercial scale; high purity and yield.[1] |

| Methanesulfonyl Chloride Method | Methanesulfonyl Chloride, Lithium Chloride | N,N-Dimethylformamide (DMF), 2,4,6-Collidine | 0°C | Not specified | High | Yields a pure product without rearrangement.[3][5] |

| Traditional Chlorinating Agents | Thionyl Chloride/Pyridine; PCl3; PCl5 | Various (e.g., Petroleum ether) | Various | Not specified | Variable | Often produce mixtures of geranyl and linalyl chloride.[3] |

Experimental Protocols

Protocol 1: Synthesis via Triphenylphosphine and Carbon Tetrachloride

This procedure is a reliable method that operates under mild, neutral conditions, effectively preventing the common issue of allylic rearrangement.[3]

Methodology:

-

Apparatus Setup: A dry 300 mL three-necked flask is equipped with a magnetic stirring bar and a reflux condenser fitted with a drying tube.

-

Reagent Charging: The flask is charged with 90 mL of dry carbon tetrachloride and 15.42 g (0.1001 mole) of geraniol.

-

Reaction Initiation: To this solution, 34.09 g (0.1301 mole) of triphenylphosphine is added.

-

Reaction Conditions: The stirred reaction mixture is heated under reflux for 1 hour.

-

Work-up and Isolation:

-

The mixture is cooled to room temperature, and 100 mL of dry pentane is added. Stirring is continued for an additional 5 minutes.

-

The precipitated triphenylphosphine oxide is removed by filtration and washed with 50 mL of pentane.

-

The combined filtrate is concentrated using a rotary evaporator at room temperature.

-

The residue is distilled under reduced pressure (0.4 mm) to yield 13.0–14.0 g (75–81%) of pure this compound. Boiling point: 47–49°C at 0.4 mm Hg.[3]

-

Protocol 2: Synthesis via Methyllithium, p-Toluenesulfonyl Chloride, and Lithium Chloride

This protocol offers a high-yield route to pure this compound.[4][5]

Methodology:

-

Apparatus Setup: A dry 1 L three-necked, round-bottomed flask is equipped with an overhead mechanical stirrer, a pressure-equalizing dropping funnel, and a nitrogen inlet.

-

Initial Solution: The flask is charged with 15.4 g (0.100 mole) of geraniol, 35 mL of dry hexamethylphosphoric triamide (HMPA), and 100 mL of anhydrous diethyl ether under a nitrogen atmosphere.

-

Formation of Alkoxide: The solution is cooled to 0°C in an ice bath. 63 mL (0.1 mole) of 1.6 M methyllithium in ether is added dropwise over 30 minutes to form the lithium alkoxide.[4]

-

Formation of Tosylate: A solution of 20.0 g (0.105 mole) of p-toluenesulfonyl chloride in 100 mL of anhydrous ether is added over 30 minutes to the stirred reaction mixture at 0°C.

-

Chloride Displacement: After the addition of tosyl chloride is complete, 4.2 g (0.0990 mole) of anhydrous lithium chloride is added.[5]

-

Reaction Completion: The reaction mixture is warmed to room temperature and stirred for 18–20 hours.

-

Work-up and Purification:

-

100 mL of ether is added, followed by 100 mL of water.

-

The layers are separated, and the organic phase is washed four times with 100 mL portions of water, and once with 100 mL of saturated sodium chloride solution.

-

The organic phase is dried over anhydrous magnesium sulfate, and the solvent is removed on a rotary evaporator.

-

The crude product is distilled through a 20-cm Vigreux column to yield 14.1–14.6 g (82–85%) of this compound. Boiling point: 78–79°C at 3.0 mm Hg.[4][5]

-

Protocol 3: Synthesis using Chlorodimethylformiminium Chloride

This method is particularly suited for larger-scale industrial applications due to its efficiency and the high purity of the resulting product.[1]

Methodology:

-

Reagent Preparation: Chlorodimethylformiminium chloride is prepared by reacting N,N-dimethylformamide with phosgene gas in a non-reactive solvent like toluene or hexane.[1]

-

Reaction Setup: The pre-formed chlorodimethylformiminium chloride solution is placed in a reactor.

-

Addition of Geraniol: 310 g (2.0 moles) of geraniol (92% pure) is added to the reactor over a period of 35-40 minutes. The temperature is maintained between 20°C and 40°C, potentially using an ice-water bath to moderate the reaction.[1]

-

Reaction Monitoring: The solution is stirred for several hours. The reaction progress can be monitored by vapor phase chromatography to check for unreacted geraniol.

-

Completion and Isolation: If necessary, a small additional amount of the chlorinating agent can be added to drive the reaction to completion. The final product is then recovered from the reaction mixture, yielding a technical grade product in approximately 98% yield.[1]

Diagrams

Chemical Reaction Pathways

Caption: Reaction schemes for the synthesis of this compound.

General Experimental Workflow

Caption: A generalized workflow for this compound synthesis.

References

- 1. US4006196A - Process for the manufacture of this compound - Google Patents [patents.google.com]

- 2. This compound | 5389-87-7 | Benchchem [benchchem.com]

- 3. Organic Syntheses Procedure [orgsyn.org]

- 4. Synthesis of this compound - Chempedia - LookChem [lookchem.com]

- 5. Organic Syntheses Procedure [orgsyn.org]

An In-depth Technical Guide to Geranyl Chloride for Researchers and Drug Development Professionals

Introduction

Geranyl chloride, a monoterpene chloride, is a versatile reagent and a key building block in organic synthesis. Its utility extends to the preparation of a variety of valuable compounds, from fragrances to complex natural products and potential therapeutic agents. This technical guide provides an in-depth overview of this compound, including its chemical and physical properties, detailed synthesis protocols, reactivity, and the biological significance of its derivatives, tailored for researchers, scientists, and professionals in drug development.

Core Chemical Data

This compound is systematically named (2E)-1-chloro-3,7-dimethylocta-2,6-diene. Below is a summary of its key identifiers and physicochemical properties.

| Property | Value | Reference(s) |

| CAS Number | 5389-87-7 | [1] |

| Molecular Formula | C₁₀H₁₇Cl | [1] |

| Molecular Weight | 172.69 g/mol | [1] |

| Appearance | Colorless to pale yellow liquid | [1] |

| Density | 0.931 g/mL at 25 °C | [1] |

| Boiling Point | 102-104 °C at 12 mmHg | [1] |

| Refractive Index | n20/D 1.4808 | [1] |

| Solubility | Insoluble in water | [2] |

Experimental Protocols: Synthesis of this compound

The synthesis of this compound can be achieved through several methods, primarily involving the conversion of geraniol (B1671447). The choice of method often depends on the desired purity, yield, and tolerance of the starting material to the reaction conditions.

Method 1: Synthesis from Geraniol using Triphenylphosphine (B44618) and Carbon Tetrachloride

This method is known for its mild and essentially neutral reaction conditions, which helps in preventing allylic rearrangements that are common in other methods.

Materials:

-

Geraniol (distilled, dried over potassium carbonate)

-

Triphenylphosphine

-

Carbon tetrachloride (dried over magnesium sulfate (B86663) and distilled from phosphorus pentoxide)

-

Pentane (B18724) (dry)

-

Three-necked flask, reflux condenser, magnetic stirrer, rotary evaporator, distillation apparatus.

Procedure:

-

In a dry, three-necked flask equipped with a magnetic stirrer and a reflux condenser, dissolve 15.42 g (0.1001 mole) of geraniol in 90 ml of carbon tetrachloride.[1]

-

To this solution, add 34.09 g (0.1301 mole) of triphenylphosphine.[1]

-

Heat the stirred reaction mixture to reflux and maintain for 1 hour.[1]

-

Allow the mixture to cool to room temperature.

-

Add 100 ml of dry pentane and continue stirring for an additional 5 minutes to precipitate triphenylphosphine oxide.[1]

-

Filter the precipitate and wash it with 50 ml of pentane.[1]

-

Combine the filtrates and remove the solvent using a rotary evaporator under water aspirator pressure at room temperature.[1]

-

Distill the residue to obtain this compound. The expected yield is between 75-81%.[1]

Method 2: Synthesis via Telomerization of Prenyl Chloride and Isoprene (B109036)

This catalytic method offers an alternative route for the synthesis of this compound.

Materials:

-

Prenyl chloride

-

Isoprene

-

Solid acid catalyst (e.g., SO₄²⁻/Fe₂O₃)

-

Cyclohexane (solvent)

Optimized Reaction Conditions:

-

Weight ratio of Catalyst:Isoprene = 1:30

-

Weight ratio of Cyclohexane:Isoprene = 1:0.8

-

Reaction Temperature: 18°C

-

Reaction Time: 2 hours

Under these optimized conditions, the conversion of isoprene is approximately 18.3%, with a selectivity for this compound of about 75.2%.[3]

Chemical Reactivity and Synthetic Applications

This compound is an allylic halide, making it susceptible to nucleophilic substitution reactions through both Sₙ1 and Sₙ2 pathways. The reaction mechanism is influenced by the nature of the nucleophile, the solvent, and the reaction conditions.[4] The departure of the chloride ion can lead to the formation of a resonance-stabilized allylic carbocation, which is a key intermediate in Sₙ1 reactions.[4]

Its reactivity makes it a valuable precursor in the synthesis of a variety of compounds:

-

Natural Products: this compound is a starting reagent in the synthesis of moenocinol, manoalide, and seco-manoalide analogs.[5][6]

-

Phenolic Compounds: It is used in the synthesis of 2-methyl-6-geranylphenol.[5][6]

-

Cross-Coupling Reactions: this compound undergoes palladium-catalyzed cross-coupling reactions with organogold(I) phosphanes.[5]

Biological Significance and Drug Development Context

While this compound itself is primarily a synthetic intermediate, its parent compound, geraniol, and its derivatives have garnered significant interest in the scientific community for their biological activities. This provides a strong rationale for using this compound as a scaffold in the development of new therapeutic agents.

Anticancer and Anti-inflammatory Potential of Geraniol

Geraniol has been shown to exhibit anti-inflammatory and anticancer properties by modulating various signaling pathways.[4][5][7] It can induce apoptosis and cell cycle arrest in cancer cells.[4] Key molecular targets include NF-κB, PI3K/Akt, and STAT3.[7][8] The anti-inflammatory effects of geraniol are attributed to its ability to reduce the levels of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6.[5]

Derivatives of geraniol have also shown promise. For instance, geranyl isovalerate has demonstrated anticancer activity against colorectal cancer cell lines by inducing apoptosis through the modulation of Bcl-2 family proteins and caspases.[2]

Safety and Handling

This compound is considered a hazardous substance. It is irritating to the eyes, respiratory system, and skin.[7] Appropriate personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn when handling this chemical. Work should be conducted in a well-ventilated area, such as a fume hood. In case of contact, flush the affected area with plenty of water.[7]

Conclusion

This compound is a valuable and reactive intermediate with significant applications in organic synthesis. Its role as a precursor to biologically active molecules, particularly in the context of cancer and inflammation research, makes it a compound of high interest for drug development professionals. A thorough understanding of its synthesis, reactivity, and the biological activities of its derivatives is crucial for leveraging its full potential in the creation of novel therapeutics.

References

- 1. This compound | 5389-87-7 | Benchchem [benchchem.com]

- 2. Evaluation of the Anticancer Properties of Geranyl Isovalerate, an Active Ingredient of Argyreia nervosa Extract in Colorectal Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 3. jbuon.com [jbuon.com]

- 4. Potential Effects of Geraniol on Cancer and Inflammation-Related Diseases: A Review of the Recent Research Findings - PMC [pmc.ncbi.nlm.nih.gov]

- 5. The Inhibitory Efficiencies of Geraniol as an Anti-Inflammatory, Antioxidant, and Antibacterial, Natural Agent Against Methicillin-Resistant Staphylococcus aureus Infection in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 6. gacariyalur.ac.in [gacariyalur.ac.in]

- 7. researchgate.net [researchgate.net]

- 8. Potential Effects of Geraniol on Cancer and Inflammation-Related Diseases: A Review of the Recent Research Findings [mdpi.com]

Reactivity and mechanism of Geranyl chloride with nucleophiles

An in-depth technical guide on the reactivity and mechanism of Geranyl Chloride with nucleophiles for researchers, scientists, and drug development professionals.

Introduction

This compound ((2E)-1-chloro-3,7-dimethylocta-2,6-diene) is a monoterpene and a versatile synthetic intermediate in the production of various fine chemicals, fragrances, and pharmaceuticals. As a primary allylic halide, its reactivity is characterized by a susceptibility to nucleophilic substitution reactions that can proceed through distinct mechanistic pathways. Understanding the factors that govern these pathways is critical for controlling product distribution and optimizing synthetic strategies.

This guide provides a comprehensive overview of the reactivity and mechanisms of this compound with a range of nucleophiles. It details the interplay between SN1 and SN2 pathways, the influence of reaction conditions, and provides experimental frameworks for synthetic applications.

Core Mechanisms of Nucleophilic Substitution

This compound's status as an allylic halide allows it to undergo nucleophilic substitution through both unimolecular (SN1) and bimolecular (SN2) mechanisms. The operative pathway is highly dependent on the nucleophile's strength, solvent polarity, and reaction conditions.[1]

The SN1 Pathway

The SN1 mechanism is a two-step process initiated by the departure of the chloride leaving group to form a planar, allylic carbocation intermediate.[1] This carbocation is significantly stabilized by resonance, which delocalizes the positive charge across two carbon atoms. The nucleophile then attacks the carbocation, a process that can occur at either electrophilic carbon, potentially leading to a mixture of products. Due to the stability of this intermediate, SN1 reactions are prominent for this compound, especially in polar protic solvents which can solvate and stabilize the carbocation.[1][2]

The SN2 Pathway

In the SN2 mechanism, the reaction occurs in a single, concerted step. The nucleophile attacks the carbon atom bearing the chloride, and the leaving group departs simultaneously.[1] This pathway is favored by strong nucleophiles and polar aprotic solvents.[3] For this compound, the SN2 reaction typically leads to the direct replacement of the chloride with the nucleophile without rearrangement, preserving the original carbon skeleton.

Caption: Competing SN1 and SN2 pathways for this compound.

The Resonance-Stabilized Geranyl Carbocation

The stability of the geranyl carbocation is a key factor favoring the SN1 pathway. The positive charge is shared between the primary (C1) and tertiary (C3) carbons of the allylic system. This delocalization lowers the activation energy for carbocation formation. Nucleophilic attack can occur at either C1, yielding the thermodynamically favored geranyl derivative, or at C3, leading to the rearranged linalyl derivative.

Caption: Formation and resonance stabilization of the geranyl carbocation.

Quantitative Data on Reactivity

The choice of nucleophile and solvent profoundly impacts reaction rates and product distribution. Subtle structural changes in this compound derivatives can also significantly affect their electrophilicity due to both steric and long-range electronic effects.[4][5]

Table 1: Nucleophilic Substitution Product Yields

| Nucleophile | Reagent | Solvent | Conditions | Product(s) | Yield (%) | Ref. |

|---|---|---|---|---|---|---|

| Cyanide (CN⁻) | KCN | Ethanol | Reflux | Geranyl Nitrile | Good (unspecified) | [1] |

| Azide (B81097) (N₃⁻) | NaN₃ | DMF | RT | Geranyl Azide | 83% (average) | [6] |

| Iodide (I⁻) | NaI | Acetone | RT | Geranyl Iodide | Good (unspecified) | [1] |

| Carboxylate | RCOONa | Phase Transfer | RT | Geranyl Ester | >90% (enzymatic) | [7] |

| Water (H₂O) | H₂O/Ethanol | Reflux | Geraniol (B1671447), Linalool | Varies |[1] |

Note: Quantitative data for direct chemical substitutions are often reported qualitatively ("good," "high yield"). Enzymatic methods often provide higher, more specific yields.

Reactions with Specific Classes of Nucleophiles

O-Nucleophiles: Solvolysis and Esterification

In polar protic solvents like water or alcohols (solvolysis), this compound readily undergoes SN1 reactions.[1][2] The solvent acts as the nucleophile, leading to the formation of geraniol and its rearranged isomer, linalool. For synthetic purposes, carboxylate nucleophiles are used to form geranyl esters, which are valuable fragrance compounds.[7] These reactions are often performed with a carboxylate salt (e.g., sodium acetate) in a polar aprotic solvent to favor the SN2 pathway and minimize rearrangement.

N-Nucleophiles: Azides and Amines

The azide ion (N₃⁻) is an excellent nucleophile that reacts efficiently with this compound, typically via an SN2 mechanism in solvents like DMF, to produce geranyl azide.[6][8] Geranyl azide is a useful intermediate for introducing nitrogen-containing functionalities, for instance, through "click" chemistry or reduction to geranylamine.[8]

C-Nucleophiles: Cyanide

Reaction with cyanide salts, such as KCN in ethanol, extends the carbon chain by one, yielding geranyl nitrile.[1] This reaction can proceed through a mixture of SN1 and SN2 pathways, characteristic of allylic halides.[1] The resulting nitrile is a versatile functional group that can be hydrolyzed to a carboxylic acid or reduced to an amine.

Halide Nucleophiles: The Finkelstein Reaction

This compound can be converted to other geranyl halides, such as geranyl iodide, through the Finkelstein reaction.[1] This involves treating this compound with an excess of sodium iodide in acetone. The reaction is an equilibrium process driven to completion by the precipitation of sodium chloride, which is insoluble in acetone. Geranyl iodide is often more reactive in subsequent coupling reactions.[1]

Experimental Protocols

General Protocol for Nucleophilic Substitution

A generalized procedure for reacting this compound with a nucleophile involves the dissolution of the nucleophilic agent and this compound in an appropriate solvent. The reaction is monitored for completion, followed by an aqueous workup to remove salts and unreacted nucleophile, and purification of the product.

References

- 1. This compound | 5389-87-7 | Benchchem [benchchem.com]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Long-Range Reactivity Modulations in this compound Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Bioproduction of Geranyl Esters by Integrating Microbial Biosynthesis and Enzymatic Conversion - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. masterorganicchemistry.com [masterorganicchemistry.com]

Geranyl Chloride: A Comprehensive Technical Guide to Safety, Handling, and Storage

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides critical information on the safe handling, storage, and potential hazards of Geranyl chloride. The following sections detail its physical and chemical properties, toxicological data, and recommended safety protocols to ensure the well-being of laboratory personnel and the integrity of research.

Chemical and Physical Properties

This compound is a combustible liquid that is insoluble in water.[1] It is recognized as a versatile synthesizing reagent in organic chemistry.[2][3] Key quantitative data regarding its properties are summarized in the table below.

| Property | Value | Source |

| Molecular Formula | C₁₀H₁₇Cl | [3][4][5] |

| Molecular Weight | 172.69 g/mol | [3][6] |

| Boiling Point | 102-104 °C at 12 mmHg | |

| Density | 0.931 g/mL at 25 °C | |

| Flash Point | 90 °C (194 °F) - closed cup | |

| Refractive Index | n20/D 1.4808 | |

| Vapor Pressure | 0.1±0.4 mmHg at 25°C | [4] |

| LogP | 4.76 | [4] |

| Storage Temperature | 2-8°C | [4][5] |

Toxicological Data and Hazard Identification

This compound is classified as a hazardous substance that can cause skin, eye, and respiratory irritation.[6] It is also very toxic to aquatic organisms and may have long-term adverse effects on the aquatic environment.[1]

Hazard Classifications:

-

Skin Irritation: Category 2[7]

-

Eye Irritation: Category 2[7]

-

Specific Target Organ Toxicity (Single Exposure): Category 3 (Respiratory irritation)[7]

Quantitative Toxicity Data:

| Test | Species | Route | Dose/Duration | Effects | Source |

| TDLo (Lowest published toxic dose) | Rat | Oral | 15250 mg/kg/61D-I | Not specified | [4] |

Safe Handling and Personal Protective Equipment (PPE)

Adherence to strict safety protocols is mandatory when handling this compound to prevent exposure and ensure a safe laboratory environment.

Engineering Controls

-

Work should be conducted in a well-ventilated area, preferably within a certified ducted fume hood.[1]

-

Eyewash stations and safety showers must be readily accessible in the immediate work area.[8]

Personal Protective Equipment (PPE)

-

Eye Protection: Chemical safety goggles or a face shield are required.

-

Skin Protection: Wear appropriate protective gloves (e.g., nitrile rubber, tested to EN 374 or equivalent) and a lab coat.[1] Contaminated clothing should be removed and laundered before reuse.

-

Respiratory Protection: If working outside of a fume hood or if vapors/aerosols are generated, a NIOSH-approved respirator with an appropriate cartridge (e.g., N95 dust mask for particulates, or an organic vapor cartridge) is necessary.

General Handling Precautions

-

Avoid all personal contact, including inhalation of vapors.[1]

-

Do not eat, drink, or smoke in areas where this compound is handled.[1]

-

Keep containers tightly sealed when not in use.[1]

-

Avoid contact with incompatible materials, such as strong oxidizing agents, strong acids, and bases.[1][8]

-

Use spark-proof tools and avoid sources of ignition as the substance is combustible.[8]

-

Wash hands thoroughly with soap and water after handling.[1]

Storage Requirements

Proper storage of this compound is crucial to maintain its stability and prevent hazardous situations.

-

Store in original, tightly sealed containers in a cool, dry, and well-ventilated area.[1]

-

Keep away from incompatible materials, including oxidizing agents, strong acids, and bases.[1][8]

-

Protect containers from physical damage and check regularly for leaks.[1]

-

Store away from heat, sparks, and open flames.[8]

-

This compound is light and air-sensitive, so it should be stored accordingly.[1]

-

Do not use brass or copper containers or stirrers.[1]

Emergency Procedures

Spills and Leaks

-

Minor Spills:

-

Evacuate the immediate area and ensure adequate ventilation.

-

Eliminate all ignition sources.

-

Wear appropriate PPE.

-

Contain the spill using an inert absorbent material (e.g., sand, earth, vermiculite).

-

Collect the absorbed material into a labeled, sealed container for proper waste disposal.

-

Clean the spill area with soap and water, and prevent runoff from entering drains.

-

-

Major Spills:

-

Evacuate the laboratory and alert others in the vicinity.

-

Contact the institution's emergency response team and environmental health and safety department.

-

Prevent entry into the contaminated area.

-

First Aid Measures

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[9]

-

Skin Contact: Immediately remove contaminated clothing and flush skin with plenty of soap and water. Seek medical attention if irritation persists.

-

Inhalation: Remove the individual to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek medical attention.

-

Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[10]

Fire-Fighting Measures

-

Suitable Extinguishing Media: Use foam, dry chemical powder, or carbon dioxide.[11]

-

Unsuitable Extinguishing Media: Do not use a heavy stream of water as it may spread the fire.

-

Specific Hazards: this compound is combustible and may produce irritating and toxic gases, including carbon monoxide, carbon dioxide, and hydrogen chloride, upon combustion. Containers may explode when heated.[8]

-

Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.[10]

Experimental Protocols

The following are generalized experimental protocols that should be adapted and validated for this compound by qualified personnel.

Protocol for Determination of Flash Point (Closed-Cup Method)

This protocol is based on the Pensky-Martens closed-cup method.[11][12]

-

Apparatus: Pensky-Martens closed-cup flash point tester.

-

Procedure: a. Pour the this compound sample into the test cup to the marked level. b. Place the cup in the tester and secure the lid. c. Insert a calibrated thermometer and stirrer. d. Heat the sample at a rate of approximately 5-6°C per minute while continuously stirring. e. As the temperature approaches the expected flash point (90°C), reduce the heating rate to 1-2°C per minute. f. At regular temperature intervals (e.g., every 1°C), apply the test flame by dipping it into the vapor space of the cup for one second. g. The flash point is the lowest temperature at which the application of the test flame causes the vapor above the liquid to ignite with a distinct flash. h. Record the temperature and correct for atmospheric pressure.

Protocol for Assessment of Skin Irritation (In Vitro Method)

This protocol is based on the use of a reconstructed human epidermis (RhE) model, an alternative to animal testing.[13]

-

Materials: Reconstructed human epidermis (RhE) tissue models, appropriate culture medium, this compound, positive control (e.g., 5% Sodium Dodecyl Sulfate), negative control (e.g., phosphate-buffered saline).

-

Procedure: a. Pre-incubate the RhE tissues in a multi-well plate with the provided culture medium. b. Remove the medium and topically apply a known amount of this compound to the surface of the tissue. Treat other tissues with the positive and negative controls. c. Incubate for a specified exposure time (e.g., 60 minutes). d. After exposure, thoroughly rinse the tissues to remove the test substance. e. Transfer the tissues to fresh medium and incubate for a post-exposure period (e.g., 42 hours). f. Assess cell viability using a quantitative assay, such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. g. Compare the cell viability of the this compound-treated tissues to the negative control. A significant reduction in viability indicates skin irritation potential.

Protocol for Stability and Decomposition Analysis

This protocol outlines a general approach for assessing the stability of this compound under various stress conditions, based on EMA guidelines.[14] The identification of degradation products would typically be performed using Gas Chromatography-Mass Spectrometry (GC-MS).[15]

-

Stress Conditions:

-

Thermal Stress: Store samples of this compound at elevated temperatures (e.g., 40°C, 50°C, 60°C) for a defined period (e.g., 1, 2, 4 weeks).

-

Photostability: Expose samples to a controlled light source (e.g., a combination of cool white fluorescent and near-ultraviolet lamps) for a specified duration. A dark control should be stored under the same conditions.

-

Oxidative Stress: Store samples in the presence of an oxidizing agent (e.g., a dilute solution of hydrogen peroxide) for a set time.

-

-

Sample Analysis: a. At each time point, withdraw an aliquot of the stressed sample. b. Dilute the sample in a suitable solvent (e.g., hexane). c. Analyze the sample by GC-MS to separate and identify the parent compound and any degradation products. d. Quantify the amount of this compound remaining and the amount of each degradation product formed.

-

Data Evaluation: a. Determine the rate of degradation under each stress condition. b. Identify the major degradation products and propose a degradation pathway.

Visualizations

The following diagrams illustrate key logical workflows and relationships for the safe handling and understanding of this compound.

Caption: Logical workflow for the safe handling of this compound.

Caption: Chemical incompatibility of this compound.

Caption: Generalized experimental workflow for stability testing.

References

- 1. datasheets.scbt.com [datasheets.scbt.com]

- 2. scielo.br [scielo.br]

- 3. scbt.com [scbt.com]

- 4. This compound | CAS#:5389-87-7 | Chemsrc [chemsrc.com]

- 5. Page loading... [guidechem.com]

- 6. This compound | C10H17Cl | CID 6372219 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. quora.com [quora.com]

- 8. Cleveland open-cup method - Wikipedia [en.wikipedia.org]

- 9. A sensitive method for rapid detection of alkyl halides and dehalogenase activity using a multistep enzyme assay - PMC [pmc.ncbi.nlm.nih.gov]

- 10. United States regulatory requirements for skin and eye irritation testing - PMC [pmc.ncbi.nlm.nih.gov]

- 11. aidic.it [aidic.it]

- 12. Flash Point - Prime Process Safety Center [primeprocesssafety.com]

- 13. invitrointl.com [invitrointl.com]

- 14. ema.europa.eu [ema.europa.eu]

- 15. This compound | 5389-87-7 | Benchchem [benchchem.com]

The Genesis of a Terpene Halide: An In-depth Technical Guide to the Discovery and Historical Context of Geranyl Chloride Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

Geranyl chloride, a monoterpene chloride, serves as a pivotal intermediate in the synthesis of a diverse array of fine chemicals, pharmaceuticals, and agrochemicals. Its discovery and the subsequent development of its synthetic routes are intrinsically linked to the broader history of terpene chemistry, a field that blossomed from the study of essential oils in the 19th century. This technical guide provides a comprehensive overview of the historical context surrounding the synthesis of this compound, detailed experimental protocols for key synthetic methods, a comparative analysis of quantitative data, and visualizations of synthetic pathways and experimental workflows.

Historical Context: From Essential Oils to Targeted Synthesis

The story of this compound begins with the foundational work on terpenes by chemists like Otto Wallach in the late 19th century. Early investigations into the components of essential oils, such as geraniol (B1671447), laid the groundwork for understanding the reactivity of these allylic alcohols.

The first documented attempts to synthesize this compound emerged from the desire to understand the structure and reactivity of geraniol. In 1871, Jacobsen reported the reaction of geraniol with hydrogen chloride, though the product was not fully characterized and likely impure. Later, in 1896, Tiemann and Schmidt described the formation of this compound from geraniol using phosphorus trichloride. These early methods often resulted in a mixture of isomers, including the rearranged product linalyl chloride, which proved difficult to separate.

The 20th century saw significant advancements in synthetic methodology, driven by the need for pure this compound for various applications. The development of milder and more selective reagents became a key focus. A notable milestone was the application of the Appel reaction, using triphenylphosphine (B44618) and carbon tetrachloride, which offered a way to convert geraniol to this compound with minimal rearrangement. Further refinements, such as the use of p-toluenesulfonyl chloride followed by lithium chloride, provided high yields of the desired product. These developments transformed the synthesis of this compound from a challenging academic exercise into a reliable and scalable industrial process.

Comparative Analysis of Synthetic Methods

The synthesis of this compound has evolved significantly, with various methods offering trade-offs in terms of yield, purity, reaction conditions, and substrate scope. The following tables summarize the quantitative data for some of the most common synthetic approaches.

| Method | Starting Material | Reagents | Reaction Conditions | Yield (%) | Key Observations | Reference |

| Direct Halogenation | Geraniol | Hydrogen Chloride (HCl) in Toluene | 100°C | Variable | Often produces a mixture of geranyl and linalyl chloride.[1] | Organic Syntheses |

| Phosphorus Halides | Geraniol | Phosphorus Trichloride (PCl₃) or Pentachloride (PCl₅) in Petroleum Ether | Not specified | Not specified | Also prone to forming isomeric mixtures.[1] | Organic Syntheses |

| Appel Reaction | Geraniol | Triphenylphosphine (PPh₃), Carbon Tetrachloride (CCl₄) | Reflux in CCl₄, 1 hour | 75-81 | Mild, neutral conditions; minimizes allylic rearrangement.[1] | Organic Syntheses |

| Sulfonate Displacement | Geraniol | 1. Methyllithium (B1224462) (MeLi)2. p-Toluenesulfonyl chloride (TsCl)3. Lithium chloride (LiCl) | 0°C to room temperature, 18-20 hours | 82-85 | High yield of pure product.[2] | Organic Syntheses |

| Vilsmeier-Haack Type | Geraniol | Chlorodimethylformiminium chloride | 20-40°C | 98 (technical) | High purity and yield, suitable for industrial scale.[3] | US Patent 4,006,196A |

| Allylic Rearrangement | Linalool | Hydrogen Chloride (HCl) in Toluene | 100°C | Not specified | Results in a mixture of chlorides.[1] | Organic Syntheses |

| Telomerization | Isoprene and Prenyl chloride | Solid acid catalyst (SO₄²⁻/Fe₂O₃) | 18°C, 2 hours | 75.2 (selectivity) | Catalytic approach offering an alternative route.[4] | ResearchGate |

Experimental Protocols

Method 1: Synthesis of this compound from Geraniol via the Appel Reaction

This procedure is adapted from Organic Syntheses, a reliable source for detailed and verified experimental methods.[1]

Materials:

-

Geraniol (15.42 g, 0.1001 mol)

-

Triphenylphosphine (34.09 g, 0.1301 mol)

-

Carbon tetrachloride (90 mL), dried

-

Pentane (B18724) (150 mL), dry

Equipment:

-

300-mL three-necked flask

-

Magnetic stirrer

-

Reflux condenser with a drying tube

-

Short-path distillation apparatus

-

Rotary evaporator

Procedure:

-

Equip a dry 300-mL three-necked flask with a magnetic stirring bar and a reflux condenser fitted with a Drierite-filled drying tube.

-

Charge the flask with 90 mL of dry carbon tetrachloride and 15.42 g of geraniol.

-

Add 34.09 g of triphenylphosphine to the solution.

-

Heat the stirred reaction mixture under reflux for 1 hour.

-

Allow the mixture to cool to room temperature.

-

Add 100 mL of dry pentane and continue stirring for an additional 5 minutes to precipitate triphenylphosphine oxide.

-

Filter the precipitate and wash it with 50 mL of pentane.

-

Combine the filtrate and washings, and remove the solvent using a rotary evaporator under water aspirator pressure at room temperature.

-

Distill the residue through a short-path distillation apparatus to yield 13.0–14.0 g (75–81%) of this compound. Boiling point: 47–49°C at 0.4 mm Hg.

Spectroscopic Data:

-

¹H NMR (100 MHz, CCl₄): δ 1.61 and 1.67 (2s, 6H, C=C(CH₃)₂), 1.71 (d, J = 1.4 Hz, 3H, C=C(CH₃)CH₂), 2.05 (m, 4H, 2CH₂), 3.98 (d, J = 8 Hz, 2H, CH₂Cl), 5.02 (m, 1H, CH=C(CH₃)₂), and 5.39 (t of partially resolved m, 1H, C=CHCH₂Cl).[1]

-

IR (liquid film): 845, 1255, and 1665 cm⁻¹.[1]

Method 2: High-Yield Synthesis via Sulfonate Displacement

This procedure, also from Organic Syntheses, provides a high yield of pure this compound.[2]

Materials:

-

Geraniol (15.4 g, 0.100 mol)

-

Dry hexamethylphosphoric triamide (HMPA) (35 mL)

-

Anhydrous diethyl ether (205 mL)

-

Triphenylmethane (50 mg)

-

1.6 M Methyllithium in ether (63 mL, 0.1 mol)

-

p-Toluenesulfonyl chloride (20.0 g, 0.105 mol)

-

Anhydrous lithium chloride (4.2 g, 0.0990 mol)

Equipment:

-

1-L three-necked round-bottomed flask

-

Overhead mechanical stirrer

-

Pressure-equalizing dropping funnel

-

Nitrogen inlet tube

-

Ice bath

-

Rotary evaporator

-

Vigreux column (20-cm)

Procedure:

-

Set up a dry 1-L three-necked flask with a mechanical stirrer, a dropping funnel, and a nitrogen inlet.

-

Flush the system with nitrogen and add geraniol, HMPA, 100 mL of diethyl ether, and triphenylmethane.

-

Cool the stirred solution to 0°C with an ice bath.

-

Add the methyllithium solution dropwise over 30 minutes.

-

Add a solution of p-toluenesulfonyl chloride in 100 mL of anhydrous ether over 30 minutes at 0°C.

-

Add anhydrous lithium chloride to the mixture.

-

Warm the reaction mixture to room temperature and stir overnight (18–20 hours).

-

Add 100 mL of ether, followed by 100 mL of water. Separate the layers.

-

Wash the organic phase four times with 100-mL portions of water, then with saturated sodium chloride solution.

-

Dry the organic phase over anhydrous magnesium sulfate (B86663) and remove the solvent on a rotary evaporator.

-

Distill the crude product through a 20-cm Vigreux column to yield 14.1–14.6 g (82–85%) of this compound. Boiling point: 78–79°C at 3.0 mm Hg.

Synthetic Pathways and Experimental Workflow

The following diagrams, generated using the DOT language, illustrate the logical relationships between different synthetic approaches to this compound and a typical experimental workflow.

Caption: Synthetic pathways to this compound from geraniol and linalool.

Caption: Experimental workflow for the Appel reaction synthesis of this compound.

Conclusion

The synthesis of this compound is a classic example of the evolution of synthetic organic chemistry. From early, often crude, methods that yielded impure mixtures, the field has progressed to highly selective and efficient protocols that provide pure this compound in high yields. This progression has been driven by a deeper understanding of reaction mechanisms, particularly the challenges of controlling allylic rearrangements, and the development of novel reagents. The methods detailed in this guide, from the historical context to the modern, high-yield procedures, provide researchers and drug development professionals with a comprehensive understanding of the synthesis of this important chemical intermediate. The choice of synthetic route will ultimately depend on the desired scale, purity requirements, and available resources, with modern methods like the Appel reaction and sulfonate displacement offering superior control and efficiency for laboratory-scale synthesis, while other patented processes may be more suitable for industrial production.

References

Solubility Profile of Geranyl Chloride in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of geranyl chloride in a range of common organic solvents. Due to the limited availability of direct quantitative solubility data in publicly accessible literature, this guide employs a predictive approach utilizing Hansen Solubility Parameters (HSP) to forecast the solubility behavior of this compound. This methodology offers valuable insights for solvent selection in synthesis, purification, and formulation development involving this compound.

Physicochemical Properties of this compound

A foundational understanding of this compound's physical and chemical properties is essential for interpreting its solubility profile.

| Property | Value | Source |

| Molecular Formula | C₁₀H₁₇Cl | --INVALID-LINK-- |

| Molecular Weight | 172.69 g/mol | --INVALID-LINK-- |

| Appearance | Colorless to pale yellow liquid | --INVALID-LINK-- |

| Density | 0.931 g/mL at 25 °C | --INVALID-LINK-- |

| Boiling Point | 102-104 °C at 12 mmHg | --INVALID-LINK-- |

| XLogP3-AA (Lipophilicity) | 4.2 | --INVALID-LINK-- |

The high XLogP3-AA value indicates that this compound is a lipophilic, nonpolar molecule, suggesting a preference for solubility in nonpolar organic solvents.

Predicted Solubility Profile of this compound

The following table presents the predicted solubility of this compound in various organic solvents based on the principle of "like dissolves like," quantified by Hansen Solubility Parameters (HSP). The HSP values for the solvents were obtained from established databases. The HSP for this compound (δD = 16.8, δP = 3.5, δH = 4.3 MPa⁰.⁵) were estimated using a group contribution method based on its molecular structure. The relative energy difference (RED) number was calculated to predict miscibility; a RED number less than 1 suggests high solubility, a number close to 1 indicates partial solubility, and a number significantly greater than 1 suggests poor solubility.

| Solvent | Hansen δD (MPa⁰.⁵) | Hansen δP (MPa⁰.⁵) | Hansen δH (MPa⁰.⁵) | Predicted Solubility |

| Hexane | 14.9 | 0.0 | 0.0 | High |

| Toluene | 18.0 | 1.4 | 2.0 | High |

| Diethyl Ether | 14.5 | 2.9 | 5.1 | High |

| Dichloromethane | 17.0 | 7.3 | 7.1 | Moderate |

| Acetone | 15.5 | 10.4 | 7.0 | Moderate |

| Ethyl Acetate | 15.8 | 5.3 | 7.2 | Moderate |

| Ethanol | 15.8 | 8.8 | 19.4 | Low |

| Methanol | 15.1 | 12.3 | 22.3 | Low |

Experimental Protocols

This section details the methodologies for the experimental determination of solubility and a common synthetic route for this compound.

Determination of this compound Solubility

Objective: To quantitatively determine the solubility of this compound in a specific organic solvent at a given temperature.

Methods:

-

Visual Miscibility Test (Qualitative):

-

To 1 mL of the selected organic solvent in a clear glass vial, add this compound dropwise (e.g., 10 µL increments).

-

After each addition, cap the vial and vortex for 30 seconds.

-

Visually inspect the solution for any signs of immiscibility, such as cloudiness, phase separation, or the formation of droplets.

-

Continue adding this compound until persistent immiscibility is observed. The approximate volume added before this point gives a qualitative measure of solubility.

-

-

Quantitative Determination using Gas Chromatography (GC):

-

Preparation of Saturated Solution: Add an excess of this compound to a known volume of the organic solvent in a sealed, temperature-controlled vessel. Agitate the mixture for a prolonged period (e.g., 24 hours) to ensure equilibrium is reached.

-

Phase Separation: Allow the mixture to settle, or centrifuge to separate the undissolved this compound from the saturated solution.

-

Sample Preparation: Carefully extract an aliquot of the clear supernatant (the saturated solution) and dilute it with a known volume of the same solvent to bring the concentration within the linear range of the GC detector.

-

GC Analysis: Inject the diluted sample onto a GC system equipped with a suitable capillary column (e.g., a non-polar or medium-polarity column) and a Flame Ionization Detector (FID).

-

Quantification: Prepare a series of standard solutions of this compound of known concentrations in the same solvent. Create a calibration curve by plotting the peak area from the GC chromatograms against the concentration of the standards. Use the calibration curve to determine the concentration of this compound in the diluted sample, and then back-calculate the solubility in the original saturated solution.

-

Synthesis of this compound from Geraniol (B1671447)

A common and effective method for the synthesis of this compound is the Appel reaction, which utilizes triphenylphosphine (B44618) and carbon tetrachloride.[1]

Materials:

-

Geraniol

-

Triphenylphosphine

-

Carbon tetrachloride (anhydrous)

-

Pentane (B18724) (anhydrous)

Procedure:

-

In a dry, three-necked round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve geraniol in anhydrous carbon tetrachloride.

-

Add triphenylphosphine to the solution.

-

Heat the reaction mixture to reflux and maintain for approximately one hour.

-

Cool the mixture to room temperature.

-

Add anhydrous pentane to precipitate the triphenylphosphine oxide byproduct.

-

Filter the mixture to remove the precipitate and wash the solid with additional pentane.

-

Combine the filtrate and washings and remove the solvent under reduced pressure using a rotary evaporator.

-

Purify the resulting crude this compound by vacuum distillation.

Visualizations

Experimental Workflow for this compound Synthesis

Caption: Synthesis of this compound via the Appel Reaction.

Logical Workflow for Solubility Determination

Caption: Workflow for Quantitative Solubility Determination.

References

The Central Role of Geranyl Chloride in Terpenoid Synthesis: A Technical Guide

Geranyl chloride, a monoterpenoid halide, serves as a critical and versatile precursor in the synthetic pathways leading to a diverse array of terpenoids. As a stable and reactive allylic chloride, it provides a strategic entry point for the construction of more complex acyclic and cyclic terpene structures, which are of significant interest to the pharmaceutical, fragrance, and materials science sectors. This technical guide delves into the synthesis of this compound, its reaction mechanisms, and its application as a foundational building block in terpenoid chemistry, providing detailed experimental protocols and quantitative data for researchers and drug development professionals.

Synthesis of this compound

This compound can be synthesized from several readily available starting materials, primarily geraniol (B1671447), linalool (B1675412), or myrcene (B1677589). The choice of method often depends on the desired purity, scale, and avoidance of isomeric byproducts like neryl chloride (the cis-isomer) and linalyl chloride (the rearranged isomer).

From Geraniol

Conversion of the primary allylic alcohol geraniol to this compound is a common approach. Several reagents can effect this transformation, with varying degrees of success in preventing allylic rearrangement.

-

With Triphenylphosphine (B44618) and Carbon Tetrachloride: This method, an application of the Appel reaction, is highly effective for converting geraniol to this compound without allylic rearrangement.[1] It proceeds under mild, neutral conditions.[1]

-

With Thionyl Chloride or Phosphorus Halides: Reagents like thionyl chloride (SOCl₂) in pyridine, or phosphorus trichloride (B1173362) (PCl₃)/phosphorus pentachloride (PCl₅) in petroleum ether, can also be used.[1][2] However, these methods often yield mixtures of geranyl and linalyl chlorides, which are challenging to separate.[1]

-

With Methanesulfonyl Chloride and Lithium Chloride: This two-step procedure involves converting geraniol to its mesylate, followed by Sₙ2 displacement with chloride ions, yielding a pure product.[1]

-

With Chlorodimethylformiminium Chloride: Formed from the reaction of N,N-dimethylformamide with phosgene, this reagent provides a high-purity product and is advantageous for large-scale synthesis.[3]

From Linalool

Linalool, a tertiary allylic alcohol, can be converted to this compound through an allylic rearrangement.[1][2] This is typically achieved using hydrogen chloride in toluene (B28343) at elevated temperatures.[1] However, this route often produces a mixture of chlorides.[1]

From Myrcene

The hydrochlorination of myrcene is a commercially significant route.[3][4] The reaction is typically catalyzed by copper(I) chloride and results in a mixture of geranyl, neryl, and linalyl chlorides.[5][6][7] Subsequent reactions often utilize this mixture directly.[5]

Table 1: Comparison of Synthetic Methods for this compound

| Starting Material | Reagent(s) | Typical Yield | Purity/Remarks | Reference(s) |

| Geraniol | Triphenylphosphine, CCl₄ | 75–81% | High purity, no rearrangement. | [1] |

| Geraniol | Chlorodimethylformiminium Chloride | 98% (technical) | High purity, suitable for scale-up. | [3] |

| Geraniol | PCl₃ or PCl₅, Petroleum Ether | Variable | Gives mixtures of geranyl and linalyl chloride. | [1] |

| Linalool | HCl, Toluene | Variable | Allylic rearrangement; yields isomeric mixtures. | [1][2] |

| Myrcene | HCl, CuCl | Variable | Yields a mixture of geranyl, neryl, and linalyl chlorides. | [4][5][6] |

Reaction Mechanisms and Pathways

As an allylic halide, this compound's reactivity is dominated by nucleophilic substitution reactions, which can proceed through both Sₙ1 and Sₙ2 pathways.[2] The departure of the chloride leaving group generates a resonance-stabilized geranyl carbocation.[2] This highly reactive intermediate is central to its role as a precursor, capable of reacting with nucleophiles or undergoing intramolecular cyclization to form a variety of terpene skeletons.[2] This reactivity mirrors its biological analogue, geranyl diphosphate (B83284) (GPP), the universal precursor for monoterpenes in nature.[2][8][9]

This compound as a Precursor in Terpenoid Synthesis

This compound is a cornerstone intermediate for accessing both acyclic and cyclic terpenoids.

Synthesis of Acyclic Terpenoids

Simple nucleophilic substitution reactions allow for the conversion of this compound into a range of valuable acyclic monoterpenoids and their derivatives.

-

Geranyl Esters: Reaction with carboxylate salts, such as sodium acetate (B1210297), readily produces the corresponding esters like geranyl acetate, an important fragrance compound.[4][10]

-

Linalool: The mixture of chlorides derived from myrcene can be reacted with sodium acetate to form linalyl acetate, which is then saponified to yield linalool.[5]

-

Geranyl Ethers and Amines: Alkylation of phenols or coupling with amines expands the range of accessible derivatives. For example, N,N-diethylgeranylamine can be synthesized from myrcene and subsequently used to form other compounds.[7][11]

-

Higher Terpenoids: this compound serves as a C10 building block for larger terpenes. It is a key raw material in the synthesis of geranyl linalool (C20) and geranylgeraniol (B1671449) (C20), which are intermediates for molecules like Vitamin K and certain antitumor agents.[12][13]

Synthesis of Cyclic Monoterpenoids

The geranyl carbocation is prone to intramolecular cyclization, mimicking the action of terpene cyclase enzymes.[14] While chemical cyclizations can be less selective than their enzymatic counterparts, they provide a powerful tool for constructing cyclic frameworks.

-

Bioinspired Cyclization: Geranyl derivatives are key starting materials in bioinspired cyclization cascades.[2] For example, treatment of geranyl acetate with a chlorinating agent in a polar solvent like hexafluoroisopropanol (HFIP) can trigger a chloriranium ion-induced cascade to form monocyclic products with high diastereoselectivity.[2][15][16]

-

Formation of α-Terpineol: Acid-catalyzed rearrangement of geraniol and its derivatives, including the carbocation formed from this compound, is a classic route to the cyclic monoterpenoid α-terpineol.[14][17]

Experimental Protocols

Protocol: Synthesis of this compound from Geraniol

This procedure is adapted from Organic Syntheses and utilizes the Appel reaction for a high-purity product.[1]

Materials:

-

Geraniol (15.42 g, 0.10 mol)

-

Triphenylphosphine (34.09 g, 0.13 mol)

-

Carbon tetrachloride (90 mL), anhydrous

-

Pentane (B18724) (150 mL), dry

Procedure:

-

A dry, 300-mL, three-necked flask is equipped with a magnetic stirrer and a reflux condenser.

-

Charge the flask with carbon tetrachloride (90 mL) and geraniol (15.42 g).

-

Add triphenylphosphine (34.09 g) to the solution.

-

Heat the stirred reaction mixture under reflux for 1 hour.

-

Cool the mixture to room temperature and add dry pentane (100 mL). Continue stirring for 5 minutes.

-

Filter the precipitated triphenylphosphine oxide and wash the solid with an additional 50 mL of pentane.

-

Combine the filtrates and remove the solvent using a rotary evaporator at room temperature.

-

Distill the residue under vacuum (b.p. 47–49 °C at 0.4 mm Hg) to yield pure this compound.

Expected Yield: 13.0–14.0 g (75–81%).[1]

Protocol: Synthesis of Geranyl Acetate from Myrcene Dihydrochloride (B599025) Intermediate

This protocol is conceptualized from patent literature describing the conversion of myrcene-derived chlorides to esters.[10]

Materials:

-

Myrcene dihydrochloride mixture (containing this compound) (500 g)

-

Anhydrous sodium acetate (600 g)

-

Triethylamine (B128534) (15 g)

Procedure:

-

Combine the myrcene dihydrochloride mixture, anhydrous sodium acetate, and triethylamine in a suitable reaction vessel.

-

Heat the mixture to 95 °C with stirring.

-

Maintain the reaction temperature between 95-105 °C for approximately 8 hours, monitoring the reaction progress by gas chromatography.

-

After completion, cool the reaction mixture.

-

Work up the product by washing with water and brine to remove salts and the catalyst.

-

Isolate the organic phase, dry it, and purify by fractional distillation to obtain a mixture of esters, including geranyl acetate.

Expected Yield: The weight yield of geranyl and neryl acetate based on the myrcene content can be over 85%.[10]

Table 2: Synthesis of Terpenoids from this compound

| Product | Reagents/Conditions | Yield | Remarks | Reference(s) |

| Geranyl Acetate | Sodium acetate, triethylamine, 95-105 °C | >85% | Starting from myrcene-derived chloride mixture. | [10] |

| Linalool | 1. Acetic acid, sodium acetate; 2. Saponification | - | Synthesized from the chloride mixture obtained via myrcene hydrochlorination. | [5] |

| α-Terpineol | Ferric chloride, acetonitrile, room temp. | Good to High | Product of isomerization and cyclization. | [14] |

| N,N-Dibutylgeranylamine | Di-n-butylamine, lithium catalyst, 60 °C | 97% | Starting from myrcene. | [7] |

Conclusion

This compound is a linchpin intermediate in synthetic organic chemistry, providing a robust and adaptable platform for the synthesis of a vast range of terpenoids. Its preparation from abundant natural products like geraniol and myrcene, combined with its predictable reactivity through a stabilized carbocation intermediate, makes it an invaluable tool. The ability to control its conversion into acyclic derivatives through nucleophilic substitution or to guide it through complex, bioinspired cyclization cascades underscores its central role in both academic research and the industrial production of high-value chemicals for the pharmaceutical and fragrance industries.

References

- 1. Organic Syntheses Procedure [orgsyn.org]

- 2. This compound | 5389-87-7 | Benchchem [benchchem.com]

- 3. US4006196A - Process for the manufacture of this compound - Google Patents [patents.google.com]

- 4. Geraniol | C10H18O | CID 637566 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 6. EP0012224A1 - Process for the synthesis of fragrant mixtures - Google Patents [patents.google.com]

- 7. US4266087A - Process for preparing a myrcenol, cis-ocimenol mixture substantially free of trans-ocimenol - Google Patents [patents.google.com]

- 8. Advances in the Biosynthesis of Plant Terpenoids: Models, Mechanisms, and Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 9. The synthesis method of Geraniol_Chemicalbook [chemicalbook.com]

- 10. US3062875A - Displacement reactions of myrcene - Google Patents [patents.google.com]

- 11. RU2605423C1 - Method of producing 1-geranyl-2-methylbenzimidazole - Google Patents [patents.google.com]

- 12. Geranyl linalool | 1113-21-9 [chemicalbook.com]

- 13. CN1218918C - The synthetic method of geranyl geraniol - Google Patents [patents.google.com]

- 14. researchgate.net [researchgate.net]

- 15. chemrxiv.org [chemrxiv.org]

- 16. pubs.rsc.org [pubs.rsc.org]

- 17. pubs.acs.org [pubs.acs.org]

Methodological & Application

Application Notes and Protocol for the Synthesis of a Di-Geranyl Olivetol Analogue

A Note on the Target Compound: Moenocinol

Initial research indicates a discrepancy between the requested synthesis protocol and the established chemical structure of moenocinol. The structure of moenocinol, as cataloged in chemical databases such as PubChem, is a complex polyene alcohol, which is not synthetically accessible from the reaction of geranyl chloride and olivetol (B132274).

The reaction of this compound with olivetol is a classic example of a Friedel-Crafts alkylation, which would be expected to yield mono- or di-geranylated olivetol derivatives. Cannabigerol (CBG), for instance, is the mono-geranylated product of this reaction. The synthesis of a di-geranylated olivetol is a logical extension of this chemistry.

Therefore, this document provides a detailed protocol for the synthesis of 2,4-di-geranyl olivetol , a plausible product from the specified starting materials and a close analogue to other naturally occurring resorcinol (B1680541) derivatives. This protocol is designed for researchers, scientists, and drug development professionals investigating cannabinoid analogues and related compounds.

Application Notes

The synthesis of 2,4-di-geranyl olivetol from olivetol and this compound proceeds via an acid-catalyzed Friedel-Crafts alkylation. This reaction involves the electrophilic attack of the geranyl carbocation on the electron-rich aromatic ring of olivetol.

Reaction Mechanism and Regioselectivity: The hydroxyl groups of olivetol (a 1,3-dihydroxybenzene derivative) are strongly activating and ortho-, para-directing. The initial geranylation is expected to occur at the C2 or C4 positions, which are sterically and electronically favored. To achieve di-substitution, a second geranylation event must occur at another activated position on the ring. The use of an excess of this compound and appropriate catalytic conditions is crucial to drive the reaction towards the di-substituted product over the mono-substituted cannabigerol.

Catalyst Selection: Both Lewis and Brønsted acids can be employed to catalyze this reaction. Lewis acids, such as boron trifluoride etherate (BF₃·OEt₂) or acidic alumina, can facilitate the formation of the geranyl carbocation from this compound. Brønsted acids like p-toluenesulfonic acid (pTSA) are also effective. The choice of catalyst can influence reaction rate and selectivity, with stronger acids potentially leading to side reactions such as cyclization of the geranyl moiety or the formation of undesired isomers.

Stoichiometry and Reaction Control: To favor the formation of the di-geranylated product, this compound should be used in stoichiometric excess (at least 2.2 equivalents relative to olivetol). Using a 1:1 ratio would primarily yield the mono-alkylated product, cannabigerol. Reaction temperature and time are also critical parameters. Higher temperatures may increase the rate of the second alkylation but could also promote the formation of byproducts. Monitoring the reaction progress by Thin Layer Chromatography (TLC) is recommended to determine the optimal reaction time.

Data Presentation

The following table summarizes various reported conditions for the related synthesis of Cannabigerol (CBG), which informs the proposed protocol for di-geranyl olivetol. To achieve di-alkylation, a higher ratio of the geranylating agent is necessary.

| Entry | Reactants | Catalyst/Base | Solvent | Temperature | Time | Yield (Mono-alkylation) | Reference |

| 1 | Olivetol, Geranyl bromide | K₂CO₃ | MTBE | Room Temp | o/n | 30% | US11040932B2[1] |

| 2 | Olivetol, Geraniol (B1671447) | Acidic Alumina | Toluene | 110 °C | 8 h | Not specified | MDPI, Molecules, 2023 |

| 3 | Olivetol, Geraniol | pTSA | Dichloromethane (B109758) | Not specified | Not specified | Not specified | US11040932B2[1] |

| 4 | Olivetol, Geranyl bromide | K₂CO₃, TBAI | Acetone | Room Temp | o/n | 0% | US11040932B2[1] |

Experimental Protocols

Synthesis of this compound from Geraniol

This preliminary step may be necessary if high-purity this compound is not commercially available. This protocol is adapted from established procedures.

Materials:

-

Geraniol (>98%)

-

Triphenylphosphine (B44618) (PPh₃)

-

Carbon tetrachloride (CCl₄), anhydrous

-

Pentane (B18724), anhydrous

-

Magnesium sulfate (B86663) (MgSO₄), anhydrous

Equipment:

-

Three-necked round-bottom flask

-

Reflux condenser with a drying tube

-

Magnetic stirrer and stir bar

-

Heating mantle

-

Rotary evaporator

-

Short-path distillation apparatus

Procedure:

-

Set up a dry, 300 mL three-necked flask equipped with a magnetic stir bar and a reflux condenser protected by a calcium chloride drying tube.

-

Charge the flask with anhydrous carbon tetrachloride (90 mL) and geraniol (15.4 g, 0.1 mol).

-

To this solution, add triphenylphosphine (34.1 g, 0.13 mol) portion-wise while stirring.

-

Heat the reaction mixture to reflux and maintain for 1-2 hours. Monitor the reaction by TLC until the geraniol spot has disappeared.

-

Allow the mixture to cool to room temperature.

-

Add dry pentane (100 mL) to the mixture to precipitate the triphenylphosphine oxide byproduct. Stir for 10 minutes.

-

Filter the precipitate and wash it with an additional portion of cold pentane (50 mL).

-

Combine the filtrates and remove the solvent using a rotary evaporator at room temperature.

-

Purify the resulting crude oil by vacuum distillation (e.g., 47-49 °C at 0.4 mmHg) to yield pure this compound.

Synthesis of 2,4-Di-Geranyl Olivetol

Materials:

-

Olivetol

-

This compound (prepared as above or from a commercial source)

-

p-Toluenesulfonic acid monohydrate (pTSA)

-

Dichloromethane (DCM), anhydrous

-

Sodium bicarbonate (NaHCO₃), saturated aqueous solution

-

Brine (saturated NaCl solution)

-

Magnesium sulfate (MgSO₄), anhydrous

-

Hexane (B92381) and Ethyl Acetate (B1210297) for chromatography

Equipment:

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Inert atmosphere setup (Nitrogen or Argon)

-

Separatory funnel

-

Rotary evaporator

-

Silica (B1680970) gel column for chromatography

Procedure:

-

In a flame-dried round-bottom flask under an inert atmosphere, dissolve olivetol (1.80 g, 10 mmol) in anhydrous dichloromethane (100 mL).

-

Add p-toluenesulfonic acid monohydrate (0.19 g, 1 mmol, 0.1 eq).

-

Cool the solution to 0 °C using an ice bath.

-

Add this compound (3.80 g, 22 mmol, 2.2 eq) dropwise to the stirred solution over 15 minutes.

-

Allow the reaction to slowly warm to room temperature and stir for 12-24 hours. Monitor the progress of the reaction by TLC (e.g., using a 9:1 Hexane:Ethyl Acetate eluent). The goal is the disappearance of the mono-alkylated intermediate and the appearance of a new, less polar spot corresponding to the di-alkylated product.

-

Upon completion, quench the reaction by pouring the mixture into a separatory funnel containing 100 mL of saturated sodium bicarbonate solution.

-

Extract the aqueous layer with dichloromethane (2 x 50 mL).

-

Combine the organic layers, wash with brine (50 mL), and dry over anhydrous magnesium sulfate.

-

Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product as an oil.

Purification:

-

Purify the crude oil using silica gel column chromatography.

-

Prepare a slurry of silica gel in hexane and pack the column.

-

Load the crude product onto the column (can be pre-adsorbed onto a small amount of silica).

-

Elute the column with a gradient of ethyl acetate in hexane (e.g., starting from 100% hexane and gradually increasing to 5% ethyl acetate).

-

Collect fractions and analyze them by TLC to identify those containing the pure 2,4-di-geranyl olivetol.

-

Combine the pure fractions and remove the solvent under reduced pressure to yield the final product.

Mandatory Visualizations

Experimental Workflow

Caption: Workflow for the synthesis of 2,4-di-geranyl olivetol.

Reaction Pathway

Caption: Friedel-Crafts alkylation of olivetol with this compound.

References

Application Notes and Protocols: Geranyl Chloride in Fragrance and Flavor Chemistry

Audience: Researchers, scientists, and drug development professionals.